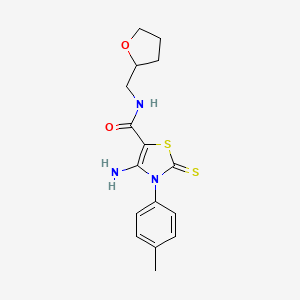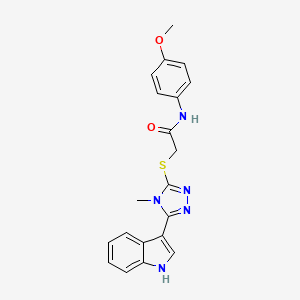![molecular formula C18H10ClN3O3 B11043926 2-chloro-N-(6,11-dioxo-6,11-dihydrobenzo[b]phenazin-2-yl)acetamide](/img/structure/B11043926.png)
2-chloro-N-(6,11-dioxo-6,11-dihydrobenzo[b]phenazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N~1~-(6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-2-YL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated acetamide group attached to a dihydrobenzo[b]phenazine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~1~-(6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the chlorination of an appropriate precursor followed by acylation to introduce the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H₃PO₂) under reflux conditions in 1-propanol has been reported to be effective .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification techniques plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~1~-(6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to a more simplified form.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s success and the purity of the final product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
Scientific Research Applications
2-CHLORO-N~1~-(6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~1~-(6,11-DIOXO-6,11-DIHYDROBENZO[B]PHENAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to certain proteins or enzymes, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence processes such as cell signaling and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL)ACETAMIDE: This compound shares a similar core structure but differs in the positioning and nature of the functional groups.
N-ISOINDOLINE-1,3-DIONES: These compounds have a similar dihydrobenzo[b]phenazine core but with different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study .
Properties
Molecular Formula |
C18H10ClN3O3 |
|---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
2-chloro-N-(6,11-dioxobenzo[b]phenazin-3-yl)acetamide |
InChI |
InChI=1S/C18H10ClN3O3/c19-8-14(23)20-9-5-6-12-13(7-9)22-16-15(21-12)17(24)10-3-1-2-4-11(10)18(16)25/h1-7H,8H2,(H,20,23) |
InChI Key |
UKKAMHLQQJRYGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC4=C(C=C(C=C4)NC(=O)CCl)N=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11043847.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043859.png)

![[1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL](2-thienyl)methanone](/img/structure/B11043867.png)
![[4-(Thiophen-3-yl)oxan-4-yl]methanol](/img/structure/B11043870.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043876.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11043879.png)


![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B11043897.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043910.png)
![8-Fluoro-4,4-dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043915.png)
![2-[(4-Cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]-n~1~-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11043925.png)
![4,7-dimethoxy-5-[(Z)-2-nitro-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B11043935.png)
